5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2h)-one

Description

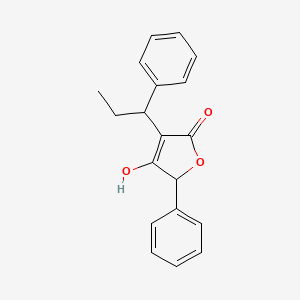

5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one is a furanone derivative characterized by a substituted γ-lactone ring. The molecule features a hydroxyl group at position 5, a phenyl group at position 2, and a 1-phenylpropyl substituent at position 4 (Figure 1). This substitution pattern confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the aromatic and alkyl substituents.

Properties

CAS No. |

69354-73-0 |

|---|---|

Molecular Formula |

C19H18O3 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

3-hydroxy-2-phenyl-4-(1-phenylpropyl)-2H-furan-5-one |

InChI |

InChI=1S/C19H18O3/c1-2-15(13-9-5-3-6-10-13)16-17(20)18(22-19(16)21)14-11-7-4-8-12-14/h3-12,15,18,20H,2H2,1H3 |

InChI Key |

QBKOGEJQQWKISM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C(OC2=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

Substitution Reactions: The introduction of the hydroxy, phenyl, and phenylpropyl groups can be achieved through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the phenyl and phenylpropyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

Industry: It may be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one exerts its effects involves interactions with molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects could involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Flurtamone (RS)-5-Methylamino-2-phenyl-4-(α,α,α-trifluoro-m-tolyl)furan-3(2H)-one

- Core Structure : Shares the 2-phenyl-furan-3(2H)-one backbone but replaces the 1-phenylpropyl group with a trifluoromethyl-substituted aryl moiety at position 3.

- Functional Groups: Contains a methylamino group at position 5 instead of a hydroxyl group.

- Application : Registered as an insecticide, highlighting how trifluoromethyl groups enhance bioactivity in agrochemicals .

4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

- Core Structure: Pyrrol-2-one ring instead of furanone.

- Substituents : Features a furan-2-carbonyl group and methoxypropyl chain, differing in hydrogen-bonding capacity compared to the target compound’s hydroxyl and phenylpropyl groups.

- Biological Relevance : Pyrrolone derivatives are often explored for antimicrobial or enzyme-inhibitory activities .

5-Hydroxy-4-propyl-2(5H)-furanone

- Core Structure: Simpler furanone with a hydroxyl group at position 5 and a propyl chain at position 4.

- Safety Profile : Classified with moderate hazards (e.g., skin/eye irritation), suggesting that bulkier substituents (e.g., phenylpropyl) may alter toxicity profiles .

Biological Activity

5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one, also known as 5-Phenyl-3-(1-phenylpropyl)tetronic acid, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C19H18O3

- Molecular Weight : 298.35 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals, which suggests potential applications in preventing oxidative stress-related diseases. For instance, a study using the DPPH assay revealed that the compound effectively reduced DPPH radical concentration, indicating its capacity to act as a free radical scavenger.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism where the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded promising results. The compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest that:

- Antioxidant Mechanism : The hydroxyl group in the furan ring may play a crucial role in donating electrons to reduce reactive oxygen species (ROS).

- Anti-inflammatory Pathway : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

- Antimicrobial Action : Interaction with bacterial cell wall components or enzymes involved in cell wall synthesis may be responsible for its antimicrobial effects.

Case Study 1: Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of this compound using both DPPH and ABTS assays. Results showed that at concentrations of 50 µg/mL, the compound exhibited over 70% inhibition of free radicals, comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.

Summary Table of Biological Activities

| Activity Type | Method Used | Results |

|---|---|---|

| Antioxidant | DPPH Assay | >70% inhibition at 50 µg/mL |

| Anti-inflammatory | Carrageenan Model | Significant reduction in edema |

| Antimicrobial | Disk Diffusion Test | Inhibition against S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.